5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine
Description
5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine is a pyrimidine derivative featuring two distinct alkyl substituents: a nonyloxy group at the 5-position and a 4-nonylphenyl group at the 2-position. Pyrimidine derivatives are widely studied for their structural versatility, which allows modifications to tailor physicochemical properties for applications in materials science, pharmaceuticals, and liquid crystals.
Properties
CAS No. |
121640-74-2 |
|---|---|
Molecular Formula |
C28H44N2O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-nonoxy-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-13-15-17-25-18-20-26(21-19-25)28-29-23-27(24-30-28)31-22-16-14-12-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
InChI Key |
GMTBQCAYTXRLHR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCC |
Synonyms |
5-(Nonyloxy)-2-(4-nonylphenyl)-pyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences and molecular formulas of 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine and its analogs:
Key Observations:
Alkyl Chain Length: The target compound’s nonyl groups (C9) increase hydrophobicity and molecular weight compared to shorter chains (e.g., hexyl (C6) or pentyl (C5)). This enhances solubility in non-polar solvents and improves thermal stability in materials like liquid crystals . In contrast, 5-n-Hexyl-2-(4-n-nonyloxyphenyl)pyrimidine (C6/C9) balances hydrophobicity with flexibility, making it suitable for photonic applications .
Electron-Withdrawing Groups: Compounds like 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine incorporate chloro and trifluoromethyl groups, which alter electronic properties and enhance bioactivity (e.g., antimicrobial effects) . The absence of such groups in the target compound limits its pharmaceutical utility but favors material science applications.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for the target compound is unavailable, inferences can be drawn from analogs:
- Hydrophobicity: Longer alkyl chains (nonyl vs. hexyl) reduce water solubility but improve compatibility with organic matrices (e.g., polymer blends) .
- Thermal Stability : Branched or linear alkyl chains influence phase transition temperatures. For instance, 5-n-Hexyl-2-[4-(n-hexyloxy)phenyl]pyrimidine (C22H32N2O) likely exhibits lower melting points than the target compound due to shorter chains .
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